

In-depth Technical Guide: 2-Methoxyphenol (Guaiacol)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Hydroxy-3-methoxybenzonitrile*

Cat. No.: *B1314107*

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of 2-methoxyphenol, commonly known as guaiacol. Due to the limited availability of specific data on 2-cyano-6-methoxyphenol, this document focuses on the well-characterized parent compound, 2-methoxyphenol. This compound serves as a foundational structure for numerous derivatives and is recognized for its diverse biological activities. This guide will cover its chemical properties, synthesis, and biological significance, with a focus on its antioxidant and phytotoxic effects. The information is intended for researchers, scientists, and professionals in the fields of drug development and biochemistry.

Core Compound: 2-Methoxyphenol (Guaiacol)

Chemical Structure and Properties

2-Methoxyphenol is a naturally occurring organic compound with the molecular formula $C_7H_8O_2$.^[1] It is a phenolic compound with a methoxy group ortho to the hydroxyl group. It is a colorless to light-yellow crystalline solid or oily liquid with a characteristic aromatic odor.^[2] It is slightly soluble in water but miscible with ethanol, ether, and chloroform.^[2]

Table 1: Physicochemical Properties of 2-Methoxyphenol

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O ₂	[1]
Molar Mass	124.14 g/mol	[2]
Melting Point	26-29 °C	[2]
Boiling Point	205 °C	[2]
Density	1.129 g/mL at 25 °C	[2]
pKa	9.98 at 25°C	[2]
CAS Number	90-05-1	[1]

Biological Activities and Mechanisms of Action

2-Methoxyphenol and its derivatives exhibit a range of biological activities, primarily attributed to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

The antioxidant capacity of 2-methoxyphenols is a key area of research. These compounds can stabilize free radicals, which are implicated in various diseases.[\[3\]](#) The presence of the electron-donating methoxy group enhances the antioxidant potential of the phenolic structure.[\[3\]](#)

Anti-inflammatory Effects

Several 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[\[4\]](#)[\[5\]](#) This suggests a potential role for these compounds in the development of anti-inflammatory agents.

Phytotoxic Activity

2-Methoxyphenol has demonstrated phytotoxic effects, inhibiting the germination and growth of certain plant species.[\[6\]](#) This activity is being explored for its potential application in the development of bioherbicides. In studies with *Lactuca sativa* (lettuce) and *Allium cepa* (onion), 2-methoxyphenol inhibited germination and seedling growth at various concentrations.[\[6\]](#)

Table 2: Phytotoxic Effects of 2-Methoxyphenol on *Lactuca sativa* (On Paper Assay)[6]

Concentration (mM)	Inhibition of Total Germination (%)	Inhibition of Germination Rate (%)
0.01	>50%	>50%
0.1	>50%	>50%
0.5	>50%	>50%
1.0	~75%	~75%

Table 3: Phytotoxic Effects of 2-Methoxyphenol on *Allium cepa* (On Paper Assay)[6]

Concentration (mM)	Inhibition of Total Cotyledon Emergence (%)	Inhibition of Cotyledon Emergence Rate (%)
0.1	Significant Inhibition	Significant Inhibition
1.0	Significant Inhibition	>20% greater than control

Experimental Protocols

General Synthesis of 2-Methoxyphenol Derivatives

A common method for synthesizing derivatives of 2-methoxyphenol involves the Williamson ether synthesis. This reaction is used to couple 4-methoxyphenol with a haloalkane.[7] While not a direct synthesis of 2-methoxyphenol itself, this illustrates a general synthetic route for related compounds.

Protocol: Williamson Ether Synthesis

- **Dissolution:** Dissolve 4-methoxyphenol and a suitable base (e.g., K_3PO_4) in a solvent such as distilled water.
- **Addition of Haloalkane:** Add the desired 6-halo-hexan-2-one to the reaction mixture.

- Heating: Heat the mixture at a controlled temperature (e.g., 70°C) for several hours to allow the reaction to proceed.
- Cooling and Isolation: Cool the reaction mixture to room temperature to allow the product to crystallize.
- Filtration and Washing: Isolate the product by vacuum filtration and wash with water to remove any unreacted starting materials and salts.

Phytotoxicity Bioassay

This protocol is based on the methodology used to evaluate the phytotoxic activity of 2-methoxyphenol.[\[6\]](#)

Protocol: Seed Germination and Growth Inhibition Assay

- Preparation of Test Solutions: Prepare solutions of 2-methoxyphenol in a suitable solvent (e.g., distilled water with a small amount of a surfactant to aid dissolution) at various concentrations (0.01 mM, 0.1 mM, 0.5 mM, and 1 mM).
- Seed Plating: Place a set number of seeds (e.g., 20) of the target species (*Lactuca sativa* or *Allium cepa*) on filter paper in a petri dish.
- Treatment Application: Add a specific volume of the test solution or a control solution (solvent only) to each petri dish, ensuring the filter paper is saturated.
- Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).
- Data Collection: After a set period (e.g., 7 days), measure the germination percentage, germination rate, radicle length, and hypocotyl length.
- Analysis: Compare the measurements from the treated groups to the control group to determine the percentage of inhibition.

Visualizations

Experimental Workflow for Phytotoxicity Bioassay

Experimental Workflow for Phytotoxicity Bioassay

Preparation of 2-Methoxyphenol Solutions
(0.01, 0.1, 0.5, 1 mM)

Seed Plating
(*Lactuca sativa* or *Allium cepa*)

Application of Test Solutions

Incubation
(Controlled Environment)

Data Collection
(Germination, Growth)

Data Analysis
(% Inhibition vs. Control)

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the phytotoxic effects of 2-methoxyphenol.

Potential Signaling Pathway Interaction

The anti-inflammatory activity of 2-methoxyphenol derivatives as COX-2 inhibitors suggests an interaction with the arachidonic acid signaling pathway.

Proposed Anti-inflammatory Mechanism of 2-Methoxyphenol Derivatives

[Click to download full resolution via product page](#)

Caption: Inhibition of COX-2 by 2-methoxyphenol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 2-methoxy- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-Methoxyphenol (Guaiacol)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314107#2-cyano-6-methoxyphenol-discovery-and-background\]](https://www.benchchem.com/product/b1314107#2-cyano-6-methoxyphenol-discovery-and-background)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com